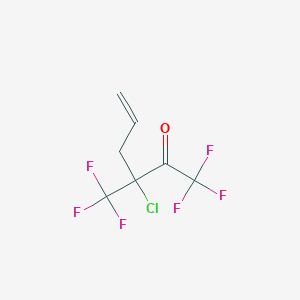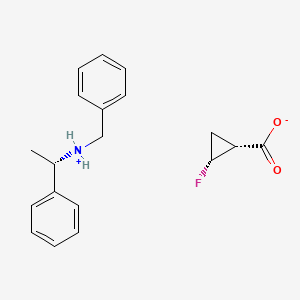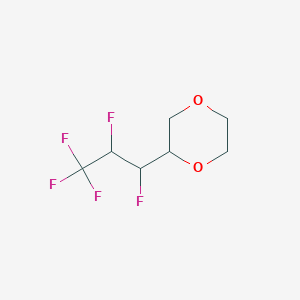![molecular formula C14H7ClF3NO2 B6311272 3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97% CAS No. 2088942-70-3](/img/structure/B6311272.png)
3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) is a compound of the oxazepinone class with a wide range of properties and applications. It has been studied extensively in the scientific research community due to its unique properties and potential for application in a wide range of fields.
Applications De Recherche Scientifique
3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a range of compounds, including antitumor agents and inhibitors of the human immunodeficiency virus (HIV). It has also been used as a model compound for the study of the structure and reactivity of oxazepinones. Additionally, it has been used as a starting material for the synthesis of a range of other compounds, including drugs, antibiotics, and pesticides.
Mécanisme D'action
The mechanism of action of 3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) is not fully understood. However, it is known to be a substrate for the synthesis of a range of compounds, including antitumor agents and inhibitors of the human immunodeficiency virus (HIV). Additionally, it is believed to act as a substrate for the formation of a range of other compounds, including drugs, antibiotics, and pesticides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) are not well understood. However, it is known to be a substrate for the synthesis of a range of compounds, including antitumor agents and inhibitors of the human immunodeficiency virus (HIV). Additionally, it is believed to act as a substrate for the formation of a range of other compounds, including drugs, antibiotics, and pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) has a number of advantages and limitations when used in lab experiments. Its low cost and availability make it an attractive substrate for a range of synthetic reactions. Additionally, it is relatively stable and easy to handle, making it suitable for use in a wide range of experiments. However, its reactivity can be unpredictable and it can be difficult to control, making it unsuitable for some experiments.
Orientations Futures
The potential future directions for research on 3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) are numerous. Further research could focus on the synthesis of novel compounds using this compound as a substrate. Additionally, further research could be conducted into the biochemical and physiological effects of the compound. Additionally, further research could be conducted into the use of the compound in drug development, as well as its potential use as an antibiotic or pesticide. Finally, further research could focus on the optimization of the synthesis method and the development of new methods for the synthesis of this compound.
Méthodes De Synthèse
The synthesis of 3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) is a multi-step process. It begins with the reaction of 8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) with trifluoroacetic anhydride in dichloromethane. This reaction produces 8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) trifluoroacetate, which is then hydrolyzed with aqueous sodium hydroxide to yield the desired product.
Propriétés
IUPAC Name |
9-chloro-3-(trifluoromethyl)-5H-benzo[b][1,4]benzoxazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO2/c15-8-2-3-9-12(6-8)21-11-4-1-7(14(16,17)18)5-10(11)19-13(9)20/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSUQRDTMRMTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C3=C(O2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)

![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)






![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)


